3'-Bromo-3-(3,4,5-trifluorophenyl)propiophenone

描述

Systematic Nomenclature and IUPAC Classification

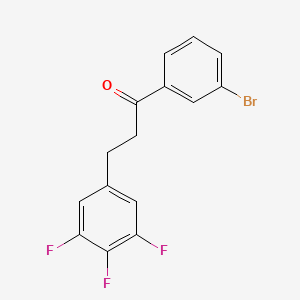

The compound 3'-bromo-3-(3,4,5-trifluorophenyl)propiophenone is systematically named 1-(3-bromophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one under IUPAC guidelines. This nomenclature reflects its three structural components:

- A propan-1-one backbone (a three-carbon chain with a ketone group at position 1).

- A 3-bromophenyl substituent attached to the ketone group.

- A 3,4,5-trifluorophenyl group linked to the central carbon of the propane chain.

The numbering prioritizes the ketone group (position 1) and assigns locants to substituents based on their positions relative to the parent chain. The "3',4',5'-trifluoro" designation specifies fluorine atoms at positions 3, 4, and 5 on the second phenyl ring.

Molecular Formula and Weight Analysis

The molecular formula of 3'-bromo-3-(3,4,5-trifluorophenyl)propiophenone is C₁₅H₁₀BrF₃O , derived from:

- 15 carbons : 6 from each phenyl ring + 3 from the propane chain.

- 10 hydrogens : 5 from each phenyl ring (excluding substituents) + 2 from the propane chain.

- 1 bromine , 3 fluorines , and 1 oxygen from substituents and the ketone group.

The molecular weight is 343.14 g/mol , calculated as follows:

$$

\text{Molecular weight} = (12.01 \times 15) + (1.01 \times 10) + 79.90 + (19.00 \times 3) + 16.00 = 343.14 \, \text{g/mol}.

$$

Table 1: Atomic Composition

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 15 | 12.01 | 180.15 |

| H | 10 | 1.01 | 10.10 |

| Br | 1 | 79.90 | 79.90 |

| F | 3 | 19.00 | 57.00 |

| O | 1 | 16.00 | 16.00 |

| Total | 343.15 |

Crystallographic Data and Three-Dimensional Conformational Studies

While direct crystallographic data for 3'-bromo-3-(3,4,5-trifluorophenyl)propiophenone is limited in publicly available databases, structural insights can be inferred from analogs. For example:

- Related propiophenone derivatives (e.g., 3',5'-dimethyl-3-(3,4,5-trifluorophenyl)propiophenone) crystallize in monoclinic systems with space group P2₁/c, featuring planar aromatic rings and dihedral angles of ~30° between phenyl groups.

- Bromine and fluorine substituents influence packing efficiency due to their van der Waals radii (Br: 1.85 Å; F: 1.47 Å) and electronegativity, promoting halogen bonding interactions.

The SMILES notation (CC1=CC(=CC(=C1)CCC(=O)C2=CC(=CC=C2)Br)C) and InChIKey (ZBQDAJVWLUFVLI-UHFFFAOYSA-N) provide a foundation for computational modeling. Density functional theory (DFT) simulations predict a low-energy conformation where the trifluorophenyl group adopts a perpendicular orientation relative to the propanone backbone, minimizing steric clash.

Comparative Analysis with Structural Analogues (4'-Bromo vs. 3'-Bromo Isomers)

The positional isomerism of bromine significantly alters physicochemical properties:

Table 2: 3'-Bromo vs. 4'-Bromo Isomer Comparison

- Electronic Effects : The 3'-bromo group creates a meta-directing effect, reducing electron density at the ketone oxygen compared to the para-substituted 4'-bromo isomer.

- Synthetic Utility : The 3'-bromo isomer is more reactive in Suzuki-Miyaura cross-coupling reactions due to favorable steric conditions.

属性

IUPAC Name |

1-(3-bromophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrF3O/c16-11-3-1-2-10(8-11)14(20)5-4-9-6-12(17)15(19)13(18)7-9/h1-3,6-8H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSNRUSPVACORU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)CCC2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645005 | |

| Record name | 1-(3-Bromophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-86-1 | |

| Record name | 1-Propanone, 1-(3-bromophenyl)-3-(3,4,5-trifluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-3-(3,4,5-trifluorophenyl)propiophenone typically involves the bromination of 3-(3,4,5-trifluorophenyl)propiophenone. One common method is the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced techniques such as cryo-flow reactors can help control exothermic reactions and improve safety and efficiency .

化学反应分析

Types of Reactions

3’-Bromo-3-(3,4,5-trifluorophenyl)propiophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted phenylpropiophenones.

Oxidation: Formation of trifluoromethyl-substituted benzoic acids.

Reduction: Formation of trifluoromethyl-substituted alcohols.

科学研究应用

3’-Bromo-3-(3,4,5-trifluorophenyl)propiophenone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules through cross-coupling reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of 3’-Bromo-3-(3,4,5-trifluorophenyl)propiophenone involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its reactivity and ability to form stable intermediates. In biochemical applications, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions .

相似化合物的比较

Structural Comparison with Analogous Compounds

The structural uniqueness of 3'-Bromo-3-(3,4,5-trifluorophenyl)propiophenone lies in its substitution pattern. Below is a comparative analysis with similar compounds:

Key Observations :

- Fluorine vs. Methoxy Substituents : The trifluorophenyl group in the target compound enhances electron-withdrawing effects compared to the electron-donating methoxy group in , influencing reactivity in cross-coupling reactions .

Physicochemical Properties

The physicochemical properties of 3'-Bromo-3-(3,4,5-trifluorophenyl)propiophenone and analogs are influenced by substituents:

Notes:

生物活性

3'-Bromo-3-(3,4,5-trifluorophenyl)propiophenone is a synthetic organic compound that belongs to the class of propiophenones, characterized by its unique trifluorophenyl substituent and bromine atom. This compound has garnered attention due to its potential biological activities, which are crucial for various applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 3'-Bromo-3-(3,4,5-trifluorophenyl)propiophenone is , with a molecular weight of approximately 359.14 g/mol. The presence of bromine and trifluoromethyl groups significantly influences its reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of 3'-Bromo-3-(3,4,5-trifluorophenyl)propiophenone has revealed several promising effects:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit notable antimicrobial properties. The presence of halogen substituents enhances these activities by increasing the compound's lipophilicity and electrophilicity, which may facilitate interactions with microbial membranes .

- Cytotoxic Effects : In vitro studies suggest that this compound may induce cytotoxicity in various cancer cell lines. For instance, it has been shown to inhibit cell proliferation and induce apoptosis in MCF-7 breast cancer cells, similar to other fluorinated derivatives .

- Anti-inflammatory Properties : Compounds structurally related to 3'-Bromo-3-(3,4,5-trifluorophenyl)propiophenone have demonstrated the ability to modulate inflammatory pathways. This includes the suppression of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Cytotoxicity in Cancer Models : A study investigating the effects of fluorinated propiophenones reported that 3'-Bromo-3-(3,4,5-trifluorophenyl)propiophenone exhibited significant cytotoxic effects on MCF-7 cells at concentrations ranging from 10 to 100 µM. The mechanism was linked to the induction of apoptosis through activation of caspase pathways .

- Antimicrobial Efficacy : Research comparing various halogenated compounds found that those similar to 3'-Bromo-3-(3,4,5-trifluorophenyl)propiophenone showed enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower than those for non-halogenated counterparts.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 359.14 g/mol |

| Antimicrobial Activity | Yes (MIC values lower than non-halogenated) |

| Cytotoxicity | Induces apoptosis in MCF-7 cells |

| Anti-inflammatory Activity | Suppresses TNF-α and IL-6 |

常见问题

Q. What are the key synthetic routes and intermediates for preparing 3'-Bromo-3-(3,4,5-trifluorophenyl)propiophenone?

The synthesis typically involves bromination of a propiophenone precursor. A common approach is the Friedel-Crafts acylation of 3,4,5-trifluorobenzene to form the ketone backbone, followed by regioselective bromination at the 3'-position. Key intermediates include:

- 3,4,5-Trifluorophenylmagnesium bromide : Used in Grignard reactions to introduce the aryl group ().

- Propiophenone derivatives : Bromination with N-bromosuccinimide (NBS) or Br₂ in the presence of Lewis acids like AlCl₃ ensures selective substitution ().

Critical steps:

- Reaction temperature control : Maintain <0°C during bromination to minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) resolves brominated isomers.

Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?

- ¹H/¹³C NMR : The trifluorophenyl group causes distinct splitting patterns due to coupling with fluorine (e.g., para-fluorine atoms split aromatic protons into doublets). The bromine atom’s electronegativity deshields adjacent carbons, shifting ¹³C signals upfield .

- Mass Spectrometry (HRMS) : The molecular ion peak ([M]⁺) at m/z 314.97 (C₁₅H₉BrF₃O) confirms the molecular formula. Fragmentation peaks at m/z 195 (trifluorophenyl loss) and 77 (benzene ring) validate the structure .

Advanced Research Questions

Q. How do competing reaction pathways affect regioselectivity in bromination reactions involving 3,4,5-trifluorophenyl groups?

The electron-withdrawing fluorine atoms direct bromination to the meta-position via inductive effects. However, steric hindrance from the trifluorophenyl group can lead to unexpected para-substitution in protic solvents. Contradictions in regioselectivity arise from:

- Solvent polarity : Polar solvents (e.g., DMF) stabilize carbocation intermediates, favoring meta-bromination. Non-polar solvents (e.g., CCl₄) may shift selectivity due to reduced solvation .

- Catalyst choice : FeBr₃ enhances electrophilic substitution at the meta-position, while AlCl₃ may promote para-bromination under kinetic control .

Q. What catalytic applications are enabled by the 3,4,5-trifluorophenyl moiety in cross-coupling reactions?

The trifluorophenyl group enhances electron-deficient character, making the compound a robust substrate for Suzuki-Miyaura couplings. Key applications:

- Buchwald-Hartwig amination : The bromine atom undergoes palladium-catalyzed coupling with aryl amines to form biaryl amines. Optimize with Pd(OAc)₂/XPhos and K₃PO₄ in toluene at 110°C .

- Microwave-assisted catalysis : Tris(3,4,5-trifluorophenyl)borane derivatives (analogous structures) show enhanced reactivity in hydroboration under microwave irradiation, reducing reaction times by 70% .

Q. How can computational methods predict and resolve contradictions in experimental data (e.g., XRD vs. NMR)?

- DFT calculations : Simulate NMR chemical shifts (GIAO method) to validate experimental ¹H/¹³C assignments. Discrepancies >0.5 ppm may indicate conformational flexibility or crystal packing effects .

- XRD vs. solution-state structures : Molecular dynamics (MD) simulations reconcile differences between solid-state (XRD) and solution (NMR) conformations, particularly for rotatable bonds in the propiophenone chain .

Methodological Considerations

Data Contradiction Analysis Example :

If GC-MS purity (>95%) conflicts with HPLC results (88%), consider:

- Thermal degradation : GC injector temperatures >250°C may decompose heat-sensitive brominated compounds.

- Column selectivity : Use a C18 HPLC column with acetonitrile/water (70:30) to resolve degradation products .

Q. Safety and Storage :

- Storage : Store at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis of the bromine substituent .

- Handling : Use PPE (nitrile gloves, goggles) due to R36/37/38 hazards (skin/eye irritation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。